N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

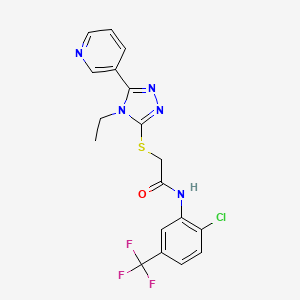

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring:

- A 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide moiety.

- A 1,2,4-triazole ring substituted with an ethyl group at position 4 and a pyridin-3-yl group at position 4.

- A thioether (-S-) linkage between the acetamide and triazole rings.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-14-8-12(18(20,21)22)5-6-13(14)19/h3-9H,2,10H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZBQAWHSSFDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives containing triazole moieties have been investigated for their efficacy against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and antimicrobial activity .

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines. For example, one study reported that compounds with similar structures exhibited significant cytotoxic effects against human tumor cells, with mean GI50 values indicating effective inhibition of cancer cell proliferation .

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Animal models treated with this compound have shown reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent .

Data Tables

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated various derivatives of triazole compounds, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another research effort focused on the anticancer properties of this compound through a series of in vitro assays. The findings revealed that it effectively inhibited cell proliferation in several cancer types, including breast and lung cancer cells, reinforcing its potential as an anticancer agent .

Chemical Reactions Analysis

Key Reaction Pathways

The compound undergoes reactions typical of thioacetamides and triazoles, with potential interactions influenced by its substituents:

Hydrolysis of the Thioacetamide Group

-

Reaction type : Nucleophilic substitution or hydrolysis

-

Mechanism : The thioacetamide group can hydrolyze under acidic or basic conditions to form carboxylic acids or amines, respectively.

-

Influence : The trifluoromethyl group may stabilize intermediates due to its electron-withdrawing nature, potentially accelerating hydrolysis.

Substitution Reactions at the Triazole Ring

-

Reaction type : Electrophilic substitution

-

Mechanism : The triazole ring may undergo alkylation or acylation at the nitrogen atoms, depending on the position of substituents .

-

Influence : The pyridine substituent at position 5 of the triazole could act as a directing group, influencing regioselectivity.

Cycloaddition Reactions

-

Reaction type :-Dipolar cycloaddition

-

Mechanism : Triazoles can participate in cycloaddition reactions (e.g., with alkenes or alkynes) to form fused heterocycles .

-

Influence : The electron-deficient triazole ring may enhance reactivity in such reactions .

Hydrolysis Mechanism

| Step | Process | Key Factors |

|---|---|---|

| 1. Protonation | Protonation of the thioacetamide carbonyl | Acidic conditions |

| 2. Nucleophilic Attack | Water attacks the carbonyl carbon | Solvent polarity, temperature |

| 3. Deprotonation | Elimination of HCl or NH3 | Basic conditions |

Substitution Mechanism

| Step | Process | Key Factors |

|---|---|---|

| 1. Activation | Triazole ring activation (e.g., via H-bonding) | Lewis acids, solvent choice |

| 2. Electrophile Binding | Binding of electrophile to nitrogen | Substituent directing effects |

| 3. Product Formation | Formation of substituted triazole derivative | Reaction time, temperature |

Trifluoromethyl Group

-

Role : Enhances lipophilicity and electron-withdrawing effects, potentially increasing reactivity in nucleophilic substitutions.

-

Impact : Stabilizes intermediates in hydrolysis and substitution reactions.

Pyridine Substituent

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound differs from analogs in three critical regions:

Phenyl ring substituents (e.g., chloro, trifluoromethyl, fluoro, alkyl groups).

Triazole ring substitutions (e.g., ethyl, methylphenyl, pyridinyl positions).

Pyridine orientation (e.g., pyridin-3-yl vs. pyridin-4-yl).

Comparative Data Table

Impact of Structural Differences

A. Phenyl Substituents

- VUAA-1 and OLC-12 : Alkyl groups (ethyl, isopropyl) on the phenyl ring may reduce metabolic stability but improve solubility .

- 3,4-Dichlorophenyl analog : Increased halogenation likely enhances electrophilicity but may raise toxicity concerns.

B. Triazole and Pyridine Modifications

- Pyridine position: The target’s pyridin-3-yl group (vs.

- Ethyl vs.

Research Implications

- Biological activity : The target’s trifluoromethyl group may confer advantages in drug design, such as prolonged half-life over VUAA-1’s ethyl group .

- Structure-activity relationships (SAR) : The pyridin-3-yl orientation and chloro/CF₃ substitution pattern warrant further investigation for optimizing receptor affinity.

Preparation Methods

Preparation of 4-Ethyl-5-(Pyridin-3-Yl)-4H-1,2,4-Triazole-3-Thiol

-

Cyclocondensation :

-

Alkylation :

Synthesis of 2-Chloro-N-(2-Chloro-5-(Trifluoromethyl)Phenyl)Acetamide

-

Acylation :

-

Isolation :

-

Crude product washed with 5% HCl and saturated NaHCO3, followed by column chromatography (SiO2, hexane/ethyl acetate 4:1).

-

Coupling Reaction

-

Thioether Formation :

Reaction Optimization Strategies

Solvent and Base Selection

Byproduct Mitigation

-

Chloroacetyl chloride excess : Limited to 1.05–1.1 eq to minimize di-acylated impurities.

-

Thiol protection : Use of N-methylmorpholine to prevent oxidation during storage.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity | Source |

|---|---|---|---|

| HPLC | C18 column, acetonitrile/H2O (65:35) | 99.2% | |

| Elemental Analysis | C18H15ClF3N5OS | ±0.3% |

Industrial-Scale Considerations

Continuous Flow Synthesis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- The compound can be synthesized via a multi-step approach:

- Step 1 : React 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride under reflux in triethylamine to form the thioacetamide intermediate .

- Step 2 : Couple the intermediate with 2-chloro-5-(trifluoromethyl)aniline using nucleophilic substitution.

- Key considerations : Monitor reaction progress via TLC, optimize solvent systems (e.g., pet-ether for recrystallization), and confirm purity (>95%) via HPLC or NMR .

Q. How can structural characterization of this compound be performed?

- Primary techniques :

- NMR spectroscopy : Analyze H and C spectra to confirm substituent positions (e.g., trifluoromethyl, pyridinyl groups) .

- Mass spectrometry : Use high-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in triazole rings) .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Low aqueous solubility due to aromatic and trifluoromethyl groups; use DMSO or DMF for stock solutions .

- Stability : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the thioacetamide bond .

- Purity standards : Ensure ≥95% purity via chromatography (e.g., reverse-phase HPLC) to avoid interference in biological assays .

Advanced Research Questions

Q. How does the compound interact with olfactory receptors (e.g., Orco channels) in insects, and what experimental models validate this?

- Mechanism : The triazol-thioacetamide scaffold acts as an Orco agonist, enhancing ion channel opening in Culex quinquefasciatus .

- Validation methods :

- Electrophysiology : Measure dose-dependent currents in HEK293 cells expressing Orco receptors .

- Calcium imaging : Quantify intracellular Ca flux in antennal neurons .

Q. What strategies resolve discrepancies in reported bioactivity data for triazol-thioacetamide derivatives?

- Root causes : Variability in assay conditions (e.g., pH, temperature) or impurity profiles .

- Solutions :

- Standardize protocols : Use identical cell lines (e.g., Sf9 for insect receptors) and buffer systems .

- SAR studies : Compare substituent effects (e.g., trifluoromethyl vs. ethyl) on receptor binding .

- Statistical tools : Apply Design of Experiments (DoE) to optimize bioassay parameters .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- ADME modeling :

- Lipophilicity : Calculate logP values (e.g., ~3.5) to predict membrane permeability .

- Metabolic stability : Simulate cytochrome P450 interactions using docking software (e.g., AutoDock Vina) .

- Validation : Cross-check predictions with in vitro microsomal assays .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be improved?

- Limitations : Low yields (<50%) due to steric hindrance at the triazole-thioether junction .

- Improvements :

- Catalysis : Use Pd-mediated cross-coupling for regioselective aryl-thioether formation .

- Flow chemistry : Enhance reaction efficiency via continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) .

Q. How can researchers differentiate between specific and nonspecific binding in receptor studies?

- Controls :

- Competitive assays : Use cold ligands (e.g., VUAA-1) to block Orco channels .

- Mutagenesis : Engineer receptors with key residue mutations (e.g., Trp→Ala) to disrupt binding .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.